2-(4-Bromophenyl)-9H-imidazo[1,2-a]benzimidazole
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Overview
Description
2-(4-Bromophenyl)-9H-imidazo[1,2-a]benzimidazole is an organic compound with the chemical formula C13H9BrN2. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-9H-imidazo[1,2-a]benzimidazole typically involves the condensation of 1H-benzimidazol-2-amine with 4-bromobenzaldehyde in the presence of a suitable catalyst and solvent. One common method involves the use of a copper catalyst and dimethylformamide (DMF) as the solvent, with microwave irradiation to accelerate the reaction . The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-9H-imidazo[1,2-a]benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the imidazole ring, which can exhibit different biological activities.
Scientific Research Applications
2-(4-Bromophenyl)-9H-imidazo[1,2-a]benzimidazole has several scientific research applications, including:
Medicinal Chemistry: This compound and its derivatives have shown potential as anticancer, antimicrobial, and antiviral agents.
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-9H-imidazo[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. For example, in anticancer applications, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a benzimidazole ring.
2-(4-Chlorophenyl)-9H-imidazo[1,2-a]benzimidazole: Similar structure with a chlorine atom instead of bromine.
Uniqueness
2-(4-Bromophenyl)-9H-imidazo[1,2-a]benzimidazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets .
Properties
Molecular Formula |
C15H10BrN3 |
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Molecular Weight |
312.16 g/mol |
IUPAC Name |
2-(4-bromophenyl)-3H-imidazo[1,2-a]benzimidazole |
InChI |
InChI=1S/C15H10BrN3/c16-11-7-5-10(6-8-11)13-9-19-14-4-2-1-3-12(14)17-15(19)18-13/h1-9H,(H,17,18) |
InChI Key |
PHQIBRMFYRYHCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=C(N3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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